2,3-Dichloro-6-phenylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2,3-dichloro-6-phenylquinoxaline |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-14(16)18-12-8-10(6-7-11(12)17-13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZXOQGJNRLXSBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl |
Origin of Product |
United States |
Reactivity and Strategic Functionalization of 2,3 Dichloro 6 Phenylquinoxaline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinoxaline (B1680401) chemistry, allowing for the displacement of the chloro substituents with a wide range of nucleophiles. nih.gov The electron-deficient nature of the pyrazine (B50134) ring of the quinoxaline system facilitates these reactions. libretexts.orgopenstax.orglibretexts.org
Reactivity of Chlorine Atoms at C-2 and C-3 Positions
The two chlorine atoms at the C-2 and C-3 positions of 2,3-dichloro-6-phenylquinoxaline are activated towards nucleophilic attack. The reaction can proceed in a stepwise manner, allowing for the sequential introduction of different nucleophiles. For instance, treatment with one equivalent of a nucleophile can lead to monosubstitution, while an excess of the nucleophile or harsher reaction conditions can result in disubstitution. The displacement of the first chlorine atom can influence the reactivity of the second, often making the second substitution more challenging. Studies on 2,3-dichloroquinoxaline (B139996) have shown that displacement of one or two chlorine atoms is possible with nucleophiles like butylamine. nih.gov
Directed Metalation and Electrophilic Quenching
Directed metalation provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This approach involves the deprotonation of a specific position on the ring, guided by a directing group, to form an organometallic intermediate that can then be trapped by an electrophile.
Regioselective Lithiation and Subsequent Electrophile Trapping
Directed ortho-metalation (DoM) is a well-established method for the functionalization of aromatic rings. wikipedia.org In the context of quinoxaline derivatives, the nitrogen atoms of the pyrazine ring can act as directing groups for lithiation at adjacent positions. The regioselectivity of lithiation can be controlled by the choice of the base and the reaction conditions. For instance, the use of bulky lithium amide bases can favor deprotonation at sterically accessible sites. Subsequent quenching of the resulting organolithium species with various electrophiles, such as aldehydes, ketones, or alkyl halides, allows for the introduction of a wide range of functional groups. whiterose.ac.uknih.gov
Applications of Magnesium and Zinc Organometallic Reagents in Functionalization
Organomagnesium and organozinc reagents offer a milder alternative to organolithium compounds for the functionalization of sensitive substrates. beilstein-journals.orgnih.govacademie-sciences.fr These reagents can be prepared through direct insertion of the metal into a carbon-halogen bond or via metal-halogen exchange reactions. The use of mixed metal reagents, such as TMPMgCl·LiCl, has proven effective for the direct magnesiation of various heterocycles, including quinolines. acs.org Similarly, direct zincation using reagents like (TMP)₂Mg·2LiCl in the presence of ZnCl₂ allows for the efficient preparation of functionalized zinc reagents from sensitive heterocycles like quinoxaline. nih.gov These organometallic intermediates can then participate in various subsequent reactions, including cross-coupling processes.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chloro substituents on this compound make it an excellent substrate for a variety of these transformations.
Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the C-2 and C-3 positions. researchgate.net For instance, sequential Sonogashira and Suzuki-Miyaura reactions on 2,3-dichloroquinoxaline have been used to synthesize 3-alkynyl-2-arylquinoxalines. researchgate.net The reactivity of the two chlorine atoms can often be differentiated, allowing for the selective and sequential introduction of different coupling partners. This stepwise approach provides a high degree of control over the final molecular structure.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to functionalize this compound. sigmaaldrich.com These reactions typically involve the oxidative addition of the chloroquinoxaline to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. libretexts.org
The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for introducing aryl or vinyl substituents. fishersci.co.ukyonedalabs.comlibretexts.org The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base leads to the sequential substitution of the chlorine atoms. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions. For instance, in dihalogenated purines, which share similarities in reactivity with dichloroquinoxalines, the C6 position is generally more reactive than the C2 position. researchgate.net This suggests that mono-substitution at one of the chloro-positions of this compound could be selectively achieved.
The Heck reaction provides a means to introduce alkenyl groups by coupling the dichloroquinoxaline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating substituted alkenes and has found broad applications in the synthesis of fine chemicals and natural products. youtube.comresearchgate.net Intramolecular Heck reactions are particularly efficient for constructing new ring systems. libretexts.org
The Sonogashira coupling enables the introduction of alkynyl moieties by reacting the dichloroquinoxaline with a terminal alkyne. organic-chemistry.orgwikipedia.orggold-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org It has been successfully used to synthesize 2,3-disubstituted furo/thieno[2,3-b]quinoxalines from related 2-chloro-3-methoxyquinoxaline (B1320914) and 2-chloro-3-(methylthio)quinoxaline precursors. rsc.org The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl- or vinyl-substituted quinoxalines |
| Heck | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted quinoxalines |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₂NH) | Alkynyl-substituted quinoxalines |
Other Transition Metal-Catalyzed Functionalizations
Beyond palladium, other transition metals can catalyze the functionalization of haloquinoxalines. For instance, nickel catalysts have been reported for Heck-type reactions. researchgate.net While specific examples for this compound are less common in the provided search results, the general principles of transition metal catalysis suggest that catalysts based on metals like nickel, copper, and iron could also be employed for various coupling reactions, potentially offering different reactivity profiles or cost advantages over palladium.
Radical Reactions and Oxidative Functionalization of the Quinoxaline System
The search results did not provide specific information on radical reactions or oxidative functionalization directly involving this compound. However, general principles of organic chemistry suggest that the quinoxaline ring system can undergo radical reactions. For instance, radical substitution reactions could potentially be initiated under appropriate conditions, such as using radical initiators in the presence of suitable reagents.
Oxidative functionalization of the quinoxaline core itself, while not directly detailed for the 2,3-dichloro-6-phenyl derivative, is a known transformation for nitrogen-containing heterocycles. Such reactions can lead to the formation of N-oxides or the introduction of hydroxyl groups, further expanding the synthetic utility of the quinoxaline scaffold.
Annulation Reactions for Fused Polycyclic Systems
Annulation reactions are a powerful strategy for constructing fused polycyclic systems from simpler precursors. chim.it Starting from a functionalized quinoxaline like this compound, annulation reactions can be employed to build additional rings onto the quinoxaline core. For example, a [3+2]-annulation reaction involving a 1,3-dipole could lead to the formation of a five-membered ring fused to the quinoxaline. researchgate.net The development of fused-ring systems is of interest for creating novel compounds with potentially enhanced biological activities or unique material properties. bohrium.comrsc.org The specific application of annulation reactions to this compound would depend on the strategic introduction of appropriate functional groups that can participate in the desired ring-forming process.
Advanced Computational and Theoretical Investigations of 2,3 Dichloro 6 Phenylquinoxaline
Density Functional Theory (DFT) Studies for Molecular Structure and Energetics
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These studies are instrumental in determining the optimized molecular geometry and energetic properties of a compound.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This provides crucial information on bond lengths, bond angles, and dihedral angles. For a molecule like 2,3-Dichloro-6-phenylquinoxaline, conformational analysis would be important to understand the rotational barrier and preferred orientation of the phenyl group relative to the quinoxaline (B1680401) core. While studies on related compounds like 6,7-Difluoro-2,3-diphenylquinoxaline have utilized DFT for geometry optimization, specific optimized parameters for this compound are not available. sigmaaldrich.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N | 1.33 Å | |
| C-C (phenyl) | 1.39 Å | |
| Bond Angle | Cl-C-N | 115° |
| N-C-C | 122° | |
| Dihedral Angle | Phenyl-Quinoxaline | 35° |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medchemexpress.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. cymitquimica.com For various quinoxaline derivatives, DFT has been used to calculate HOMO-LUMO energies and visualize their distribution, but such data is absent for this compound. d-nb.info
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For quinoxaline derivatives, MEP analysis has been employed to identify reactive centers. researchgate.net However, no specific MEP map for this compound has been published.
Mechanistic Studies of Chemical Transformations using Computational Models
Computational models are powerful for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways. For this compound, which is a versatile synthetic intermediate, computational studies could provide insights into its reactivity with various nucleophiles and in cross-coupling reactions. While mechanistic studies exist for reactions involving other quinoxaline derivatives, there is a gap in the literature concerning the computational investigation of reactions involving this compound.
Predictive Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net Such models can be valuable in drug design and materials science. For quinoxaline derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their anticancer and antitubercular activities. researchgate.netd-nb.info However, to date, this compound has not been included in such published predictive models.
Advanced Spectroscopic Characterization Techniques in Research on 2,3 Dichloro 6 Phenylquinoxaline Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. For 2,3-dichloro-6-phenylquinoxaline, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the quinoxaline (B1680401) core and the phenyl substituent.
In the closely related 2,3-diphenylquinoxaline (B159395), the IR spectrum shows characteristic bands for C-H stretching of the aromatic rings above 3000 cm⁻¹, C=N stretching of the quinoxaline ring around 1560-1600 cm⁻¹, and C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. chemicalbook.comnist.gov The C-Cl stretching vibrations for this compound would be expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed IR and Raman bands. researchgate.net
Table 2: Expected IR Absorption Regions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Quinoxaline) | 1560 - 1600 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-H Bending (Out-of-plane) | 700 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula with high accuracy.
The electron ionization (EI) mass spectrum of the related 2,3-diphenylquinoxaline shows a prominent molecular ion peak (M⁺) at m/z 282, corresponding to its molecular weight. nist.gov The fragmentation pattern would involve the loss of phenyl groups and cleavage of the quinoxaline ring. For this compound, the mass spectrum would be characterized by an isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation would likely involve the sequential loss of chlorine atoms and the phenyl group. In the analysis of a derivative, 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, mass spectrometry was used to confirm the structure of the synthesized compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its optical properties. uu.nl Quinoxaline derivatives are known to exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* electronic transitions within the aromatic system. symbiosisonlinepublishing.com
The UV-Vis spectra of quinoxaline derivatives typically show intense absorption bands in the UV region. For example, 6-methyl-2,3-diphenylquinoxaline (B3348229) exhibits absorption maxima at approximately 248 nm and 347 nm, which are attributed to π → π* and n → π* transitions, respectively. vixra.orgsymbiosisonlinepublishing.com The introduction of chloro and phenyl substituents in this compound would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity. The study of the UV-Vis spectra in different solvents can also provide insights into the nature of the electronic transitions and the effect of the environment on the molecule's electronic structure. nih.gov
Table 3: Typical Electronic Transitions in Quinoxaline Derivatives vixra.orgsymbiosisonlinepublishing.com
| Transition | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 300 | Aromatic Rings (C=C) |
| n → π | 300 - 400 | Pyrazine (B50134) Ring (C=N) |
X-ray Diffraction (XRD) for Crystalline Solid-State Structure Analysis
X-ray diffraction (XRD) on single crystals is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding.
While the specific crystal structure of this compound is not described in the searched literature, XRD studies on related quinoxaline derivatives have been reported. beilstein-journals.org For instance, the crystal structure of 2,3-diphenylquinoxaline reveals a non-planar structure where the phenyl rings are twisted with respect to the quinoxaline plane. researchgate.net An XRD analysis of this compound would be expected to reveal the precise dihedral angles between the phenyl ring and the quinoxaline core, as well as the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the material and for rationalizing its behavior in various applications.
Other Advanced Spectroscopic and Analytical Methodologies (e.g., Electron Paramagnetic Resonance)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is highly specific for the detection and characterization of paramagnetic species, i.e., molecules or ions with unpaired electrons. biointerfaceresearch.com While this compound is a diamagnetic molecule, its radical anions can be generated through electrochemical reduction or photochemical processes. EPR spectroscopy is the ideal tool to study these radical species.
Studies on various quinoxaline derivatives have shown that they can readily form stable radical anions. researchgate.net The EPR spectra of these radicals provide detailed information about the distribution of the unpaired electron spin density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei such as ¹⁴N and ¹H. researchgate.net The electrochemical reduction of some quinoxaline derivatives has been studied using in-situ EPR spectroelectrochemistry, which allows for the simultaneous monitoring of the electrochemical process and the EPR signal of the generated radical. researchgate.net Photoinduced processes of quinoxaline derivatives have also been investigated by EPR, revealing the generation of reactive oxygen species. nih.gov These studies are crucial for understanding the redox behavior and potential applications of these compounds in areas such as photocatalysis and materials science.
Applications of 2,3 Dichloro 6 Phenylquinoxaline Derivatives in Advanced Materials Science
Organic Electronic Materials
Quinoxaline (B1680401) derivatives have emerged as crucial components in the development of organic electronic devices, primarily due to their excellent electron-accepting and electron-transporting capabilities. nih.govd-nb.info
Derivatives of 2,3-dichloro-6-phenylquinoxaline serve as foundational structures for the synthesis of advanced organic semiconductors. researchgate.net The inherent electron-deficient nature of the quinoxaline moiety makes these materials suitable for use as n-type or electron-transporting materials in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govresearchgate.net
Researchers have successfully synthesized various polymers and small molecules incorporating the quinoxaline scaffold that exhibit promising semiconducting properties. For instance, the development of polymers like poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) has led to significant advancements in polymer solar cells, achieving impressive power conversion efficiencies (PCEs). nih.gov The strategic introduction of electron-withdrawing groups, such as fluorine atoms, can enhance intermolecular interactions, improve molecular packing, and boost charge transport capabilities. nih.govd-nb.info
Theoretical and experimental studies on 2,3-diphenylquinoxaline (B159395) derivatives have shown that their HOMO/LUMO energy levels can be finely tuned, indicating their potential as bipolar materials, capable of transporting both holes and electrons. researchgate.net A notable example is N-((4-((2,3,4-trihydroxyphenyl)diazenyl)phenyl)sulfonyl)acetamide (N-DPSA), a derivative synthesized from a 2,3-dichloroquinoxaline (B139996) intermediate, which has been proposed as a strong candidate for a p-type semiconductor (hole transport layer) in perovskite solar cells. researchgate.net
Table 1: Photovoltaic Performance of a Quinoxaline-Derived Polymer Acceptor
| Active Layer Composition | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|
| PTB7-Th:Qx1a | 0.8 V | 10.58 mA/cm² | 50.5% | 4.27% |
This table presents data for a polymer solar cell using a quinoxaline-derived polymer acceptor, demonstrating its potential in organic electronics. nih.gov
The excellent electron-transporting properties of quinoxaline derivatives make them highly suitable for use in the electron-transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs). vixra.org In a typical multilayer OLED structure, the ETL facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.
Photofunctional Materials
The extended π-conjugated system of the 6-phenylquinoxaline (B13933229) scaffold gives rise to interesting photophysical properties, making its derivatives subjects of intense research for applications as photofunctional materials.
Quinoxaline derivatives are known to exhibit fluorescence and phosphorescence, with their emission properties being highly dependent on the nature and position of substituents on the quinoxaline and phenyl rings. Research has focused on creating new electron-accepting, π-conjugated molecules based on this scaffold that combine both electron-affinity and light-emitting properties. vixra.org
For example, the synthesis of 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) has been reported, and its photoluminescence (PL) was investigated. symbiosisonlinepublishing.com When excited, this compound exhibits a bluish-green emission, demonstrating its potential for use in light-emitting applications. symbiosisonlinepublishing.com The introduction of push-pull structures, where electron-donating groups are attached to the electron-deficient quinoxaline core, can induce intramolecular charge transfer (ICT), which often leads to strong luminescence. vixra.orgmdpi.com A water-soluble aminoquinoxaline derivative, QC1, was found to be brightly emissive, with emission bands appearing in the 430–580 nm region in chloroform. mdpi.com
Table 2: Photophysical Data for a Luminescent Quinoxaline Derivative
| Compound | Absorption λmax (nm) | Emission λem (nm) | Solvent |
|---|---|---|---|
| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (VB-QUI) | 250 (π-π), 348 (n-π) | ~454 | Ethanol (B145695) |
| Aminoquinoxaline QC1 | ~430 | 430-580 | Chloroform |
This table summarizes the absorption and emission characteristics of specific luminescent quinoxaline derivatives. symbiosisonlinepublishing.commdpi.com
Materials with strong nonlinear optical (NLO) properties are in demand for applications in optical information storage, all-optical switching, and optical limiting. nih.gov The research into quinoxaline derivatives for NLO applications is an emerging area. The presence of a large π-conjugated system and the potential for intramolecular charge transfer are key molecular features that can give rise to significant NLO responses. nih.gov
Some studies have noted that sulfonamide hybrids and derivatives of quinoxaline are being investigated both theoretically and experimentally as potential NLO materials. researchgate.net While the field is still developing, the molecular structure of compounds like this compound provides a promising platform for designing novel NLO materials by attaching various donor and acceptor groups to manipulate the electronic distribution and enhance the NLO effect. researchgate.netnih.gov
Catalytic Applications in Organic Transformations
While the primary focus has been on materials applications, the quinoxaline scaffold, and specifically 2,3-dichloroquinoxaline derivatives, also play a role as versatile intermediates in catalyzed organic reactions. These reactions are crucial for building more complex molecular architectures.
A key application is the use of 2,3-dichloroquinoxaline as a starting material in palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been employed to synthesize monoalkynyl- and dialkynyl-quinoxalines. researchgate.net In one study, palladium nanoparticles (PdNPs) supported on polyethylene (B3416737) glycol (PEG) were used as a high-performance catalyst for this transformation, starting from a dichloroquinoxaline derivative. researchgate.net Such reactions are fundamental for creating the complex conjugated systems required for the electronic and photofunctional materials discussed previously. The reactivity of the chlorine atoms at the 2 and 3 positions allows for sequential and selective functionalization, making these compounds valuable building blocks in synthetic organic chemistry.
Functional Dyes and Pigments Research
The exploration of this compound derivatives in the realm of functional dyes and pigments is an area of growing scientific interest. The inherent electronic properties of the quinoxaline core, combined with the reactivity of the chlorine substituents and the influence of the 6-phenyl group, provide a versatile platform for the design of novel chromophores. Research in this field focuses on leveraging these molecular features to develop dyes and pigments with tailored absorption, emission, and performance characteristics for advanced materials science applications.
The fundamental approach to developing dyes from this compound involves the strategic replacement of the chlorine atoms at the 2 and 3 positions with various electron-donating or electron-withdrawing groups. This substitution is key to creating donor-acceptor (D-A), donor-π-acceptor (D-π-A), or donor-acceptor-donor (D-A-D) type structures, which are well-established motifs in the design of functional dyes. researchgate.net The quinoxaline ring itself typically functions as the electron-accepting moiety.
The synthetic versatility of the 2,3-dichloroquinoxaline scaffold allows for the introduction of a wide array of functionalities. For instance, the chlorine atoms can be displaced by nucleophilic substitution reactions with amines, thiols, or alkoxides. This enables the covalent attachment of auxochromic and chromophoric groups that can fine-tune the electronic and photophysical properties of the resulting molecule. The 6-phenyl group on the quinoxaline ring can also be functionalized to further modify the molecule's properties, such as its solubility, aggregation behavior, and intermolecular interactions.
While specific research on dyes derived directly from this compound is emerging, the broader family of quinoxaline-based dyes demonstrates significant potential. For example, derivatives of 2,3-diphenylquinoxaline have been investigated as emissive materials, showing that the photophysical properties are influenced by the nature of peripheral amine groups attached to the quinoxaline system. researchgate.net These studies have produced dyes that emit in the blue to yellow regions of the spectrum. researchgate.net
Furthermore, research into 2,3-diphenylquinoxalin-6-yl based dyes has shown that intramolecular charge transfer (ICT) transitions can be induced, a critical feature for many modern dyes. researchgate.net These dyes have exhibited emission in the green to orange region and have been noted for their large Stokes shifts, a desirable characteristic for fluorescent probes and imaging agents. researchgate.net The investigation of aggregation-induced emission (AIE) in some quinoxaline derivatives further highlights their potential for applications in solid-state lighting and sensors. researchgate.net
The development of high-performance pigments is another promising application for this class of compounds. High-performance pigments are characterized by their exceptional stability to heat, light, and chemicals, as well as their high color strength. researchgate.net The rigid and planar structure of the quinoxaline core can contribute to the formation of stable crystal lattices, which is a key requirement for high-performance pigments. By carefully selecting the substituents that replace the chlorine atoms, it is possible to create molecules that pack efficiently in the solid state, leading to pigments with superior fastness properties.
Interactive Data Table: Photophysical Properties of Related Quinoxaline-Based Dyes
The following table summarizes the photophysical properties of some functional dyes based on related quinoxaline structures, illustrating the potential of this class of compounds.
| Dye Derivative | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Application Area |
| 2,3-Diphenylquinoxalin-6-yl based dye 1 | 380-386 | 561-588 | 7979-9167 | Optoelectronics |
| Pyridopyrazino[2,3-b]indole derivative | 400-462 | 491-600 | Not Reported | Solid-State Emitters |
| 2,3-Diphenylquinoxaline amine derivative | Not Reported | Blue-Yellow Region | Not Reported | Optoelectronics |
This data is based on studies of related quinoxaline derivatives and is intended to be illustrative of the potential of this compound derivatives. researchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for 2,3-Dichloro-6-phenylquinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, intermediates like 4-chloro-1,2-diaminobenzene can react with substituted benzils or alkynes under controlled conditions. Key optimization parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane enhances reactant solubility and reaction efficiency .
- Catalysts : Copper(I) chloride (CuCl) is often used to facilitate cyclization in quinoxaline derivatives .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing side products .
- Purification : Column chromatography with solvents like petroleum ether/EtOAc mixtures improves yield and purity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction is the gold standard. Key structural features include:
- Planarity : The quinoxaline core is typically planar, with substituents (e.g., phenyl groups) twisted at dihedral angles (e.g., 11.99° in a related compound) .
- Intermolecular interactions : C–H⋯π and π–π stacking stabilize the crystal lattice, influencing physicochemical properties .
- Data refinement : Hydrogen atoms are modeled as riding atoms, with displacement parameters tied to parent carbons .
Advanced Research Questions
Q. How can computational methods predict feasible synthetic routes for novel quinoxaline derivatives?
AI-powered retrosynthesis tools (e.g., Template_relevance models) leverage reaction databases to propose pathways. For example:
- Reaxys/Bkms_metabolic models : Identify precursors and intermediates based on known quinoxaline syntheses .
- Quantum mechanical calculations : Assess thermodynamic feasibility of halogenation or substitution steps .
- Machine learning : Predict reaction yields by training on datasets of similar heterocyclic compounds .
Q. What mechanistic insights explain the reactivity of the chloro substituents in this compound during nucleophilic substitution?
The chloro groups at positions 2 and 3 are electrophilic due to electron withdrawal by the quinoxaline ring. Key factors include:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
- Leaving group ability : Chlorine’s moderate electronegativity allows displacement by amines or thiols under mild conditions .
- Steric hindrance : Bulky substituents on the phenyl group at position 6 can slow substitution kinetics .
Q. How do researchers resolve contradictions in reported biological activities of quinoxaline derivatives?
Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Standardized assays : Use kinase inhibition or antimicrobial protocols with controls for cytotoxicity .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing chlorine with trifluoromethyl) to isolate contributing factors .
- Meta-analysis : Compare datasets across studies, adjusting for differences in experimental conditions (e.g., cell lines, concentrations) .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability and polymorphic forms .
Q. How can researchers optimize solubility for in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
